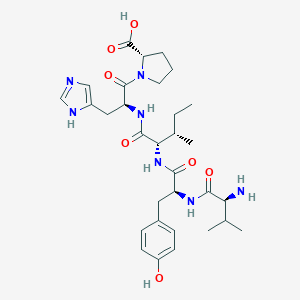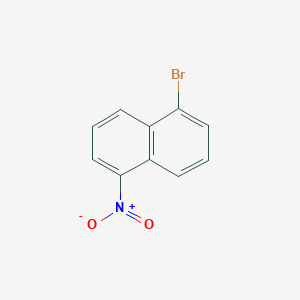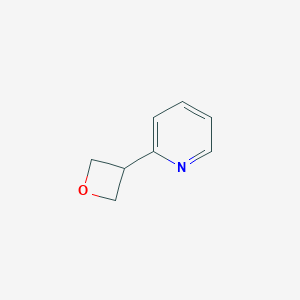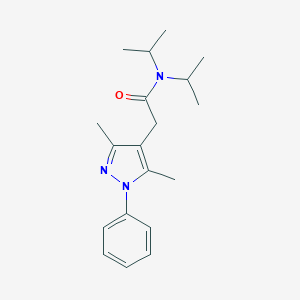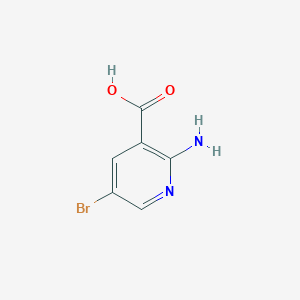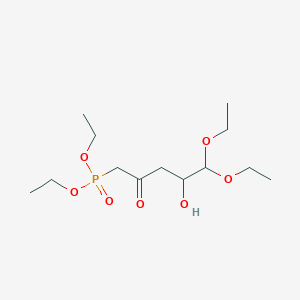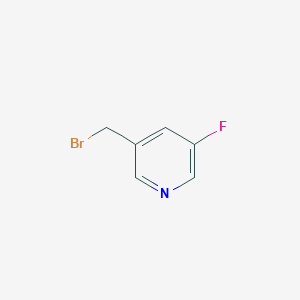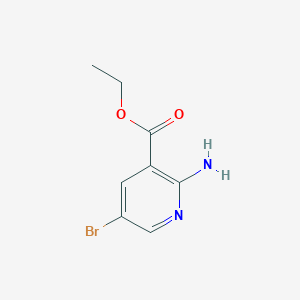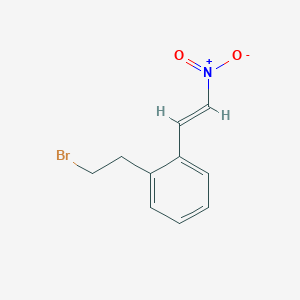
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a bromoethyl group and a nitrovinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene typically involves the bromination of ethylbenzene followed by nitration. The reaction conditions often require the use of bromine and a suitable catalyst for the bromination step, and nitric acid for the nitration step. The process may involve multiple steps to ensure the correct positioning of the functional groups on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-Bromoethyl)-2-(2-aminovinyl)benzene.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrovinyl group can participate in electron transfer reactions, while the bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-2-(2-nitrovinyl)benzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-2-(2-nitrophenyl)benzene: Similar structure but with a nitrophenyl group instead of a nitrovinyl group.
Uniqueness: 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is unique due to the specific combination of the bromoethyl and nitrovinyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can influence the compound’s behavior in various chemical reactions and biological systems.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPRCFFVLWHIBS-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CCBr)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
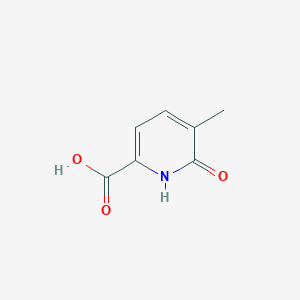
![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
